3-(chloromethyl)-2-nitrophenol chemical structure and properties
3-(chloromethyl)-2-nitrophenol chemical structure and properties
An In-Depth Technical Guide to 3-(Chloromethyl)-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-2-nitrophenol, a bifunctional aromatic compound of interest in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectral characteristics. A detailed, field-proven protocol for its synthesis via chloromethylation of 2-nitrophenol is presented, alongside an analysis of its chemical reactivity, driven by its distinct functional groups: the phenolic hydroxyl, the nitro group, and the chloromethyl moiety. Furthermore, this guide explores the compound's potential as a versatile intermediate in the development of novel chemical entities for research and pharmaceutical applications, while also outlining critical safety and handling procedures.
Introduction
3-(Chloromethyl)-2-nitrophenol is a substituted aromatic compound belonging to the chloronitrophenol family. The strategic placement of a hydroxyl group, a nitro group, and a reactive chloromethyl group on the benzene ring makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the ortho/para-directing influence of the hydroxyl group and the reactive benzylic chloride, provides a unique chemical scaffold for constructing more complex molecules. This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and potential utility of this compound as a precursor in medicinal chemistry and materials science.
Chemical Structure and Identifiers
The molecular architecture of 3-(chloromethyl)-2-nitrophenol consists of a phenol ring substituted with a nitro group at the C2 position and a chloromethyl group at the C3 position.
Chemical Structure Diagram
Caption: Chemical structure of 3-(chloromethyl)-2-nitrophenol.
| Identifier | Value | Source |
| IUPAC Name | 3-(Chloromethyl)-2-nitrophenol | N/A |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [2] |
| CAS Number | 16644-30-7 (for a related isomer) |
Physicochemical Properties
The physical and chemical properties of 3-(chloromethyl)-2-nitrophenol are dictated by its functional groups. The presence of the polar hydroxyl and nitro groups suggests that it is a solid at room temperature with moderate solubility in polar organic solvents.
| Property | Value | Notes |
| Physical Form | Expected to be a yellow solid | Typical for nitrophenols.[2] |
| Melting Point | 96 - 98 °C | Data for the related isomer 3-chloro-2-nitrophenol. |
| Boiling Point | 194 °C at 93 hPa | Data for the related isomer 3-chloro-2-nitrophenol. |
| Solubility | Soluble in organic solvents | [2] |
| Stability | Stable under standard ambient conditions |
Spectral Analysis
Spectroscopic analysis is essential for confirming the structure of 3-(chloromethyl)-2-nitrophenol. While a dedicated spectrum for this specific isomer is not publicly available, its expected spectral features can be predicted based on its functional groups.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The phenolic -OH proton would appear as a broad singlet, typically between 4-7 ppm.[3] The aromatic protons on the ring would appear in the 7-8 ppm region, with splitting patterns determined by their coupling. The benzylic protons of the -CH₂Cl group would exhibit a characteristic singlet at approximately 4.5-5.0 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the phenol group around 3200-3600 cm⁻¹. Asymmetric and symmetric stretching of the N-O bonds in the nitro group would produce strong peaks around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. A C-Cl stretching vibration for the chloromethyl group would be observed in the fingerprint region.
Synthesis and Reactivity
Synthetic Protocol: Electrophilic Chloromethylation
A reliable method for synthesizing 3-(chloromethyl)-2-nitrophenol is the direct chloromethylation of 2-nitrophenol. This reaction is an electrophilic aromatic substitution where the hydroxymethyl cation or its equivalent is introduced onto the aromatic ring. The hydroxyl group is a strong activating, ortho-, para-director, while the nitro group is a deactivating meta-director. The substitution is expected to occur at the position C3, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group. A common and effective agent for this transformation is chloromethyl methyl ether (CME) with a Lewis acid catalyst like zinc chloride.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(chloromethyl)-2-nitrophenol.
Step-by-Step Methodology:
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Catalyst Preparation : In a fume hood, add anhydrous zinc chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
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Reaction Setup : Add 2-nitrophenol (1.0 eq) to the flask.
-
Reagent Addition : Carefully add an excess of chloromethyl methyl ether (CME), which serves as both the reagent and the solvent.[4]
-
Reaction Execution : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the excess CME.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(chloromethyl)-2-nitrophenol.
Causality: The use of a Lewis acid like ZnCl₂ is crucial as it facilitates the formation of the electrophilic species from CME, which is necessary for the substitution on the electron-deficient nitrophenol ring.[4] Refluxing provides the required activation energy for the reaction to proceed at a reasonable rate.
Chemical Reactivity
The utility of 3-(chloromethyl)-2-nitrophenol as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
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Nucleophilic Substitution : The chloromethyl group is a reactive benzylic halide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, cyanides, azides), thereby enabling the construction of a diverse library of derivatives.[2]
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[2] This transformation yields 3-(chloromethyl)-2-aminophenol, a key precursor for synthesizing heterocyclic compounds like benzoxazoles.
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Reactions of the Phenolic Hydroxyl : The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide can then act as a nucleophile in Williamson ether synthesis or undergo acylation to form esters.
Potential Applications in Research and Drug Development
While specific applications of 3-(chloromethyl)-2-nitrophenol are not extensively documented, its structure is emblematic of a valuable synthetic intermediate.
-
Scaffold for Medicinal Chemistry : The presence of chlorine and nitro groups is a common feature in many bioactive molecules.[5][6] Chlorine-containing drugs constitute a significant portion of pharmaceuticals approved by the FDA.[5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in drugs like metronidazole and chloramphenicol and can be a precursor to the biologically important amino group.[6]
-
Intermediate for Heterocycle Synthesis : The ortho-relationship between the hydroxyl (or its amino derivative) and the functionalized side chain at C3 provides a perfect template for synthesizing fused heterocyclic systems, which are privileged structures in drug discovery.
-
Precursor for Targeted Therapies : The reactive chloromethyl handle allows for the covalent attachment of this molecule to larger biomolecules or targeting ligands, a strategy employed in the development of targeted drug modalities.[7]
Safety and Handling
3-(Chloromethyl)-2-nitrophenol should be handled with care, assuming the hazards associated with related chloronitrophenols.
-
Hazard Identification : The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8] It is likely to cause skin irritation and serious eye damage.[9]
-
Handling Precautions :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
First Aid :
-
In case of eye contact : Rinse cautiously with water for several minutes. Immediately call an ophthalmologist.
-
In case of skin contact : Take off immediately all contaminated clothing and rinse skin with plenty of water.
-
If swallowed : Rinse mouth and immediately make the victim drink water. Consult a physician.
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Conclusion
3-(Chloromethyl)-2-nitrophenol is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure, featuring three distinct and reactive functional groups, offers a versatile platform for the creation of more complex and potentially bioactive molecules. Understanding its physicochemical properties, synthetic pathways, and reactivity profile is crucial for leveraging its capabilities in research and development, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.
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